molecular formula C9H10BrNO2 B7899414 2-Bromo-5-(tetrahydro-furan-3-yloxy)-pyridine

2-Bromo-5-(tetrahydro-furan-3-yloxy)-pyridine

Cat. No.: B7899414
M. Wt: 244.08 g/mol
InChI Key: GTPQXWJSCDZMKF-UHFFFAOYSA-N
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Description

Structural Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and versatile scaffold in organic chemistry. acs.org Its unique electronic properties, arising from the electronegative nitrogen atom, differentiate it significantly from its carbocyclic counterpart, benzene (B151609). The nitrogen atom introduces a dipole moment, influences the aromatic sextet, and provides a site for hydrogen bonding, all of which are crucial in various chemical and biological interactions. acs.org

In the realm of medicinal chemistry, pyridine derivatives are integral components of numerous approved drugs, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The pyridine moiety's ability to enhance the pharmacokinetic properties of drug candidates, such as solubility and bioavailability, makes it a favored building block in drug design. acs.org

Table 1: Examples of Pyridine-Containing FDA-Approved Drugs

Drug NameTherapeutic Class
IsoniazidAntitubercular
AbirateroneAnticancer
NikethamideRespiratory Stimulant
OmeprazoleAntiulcer

Importance of Halogenated Pyridine Derivatives as Synthetic Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines, such as 2-bromopyridine (B144113) derivatives, are key intermediates in a multitude of cross-coupling reactions, including the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the construction of complex molecular architectures.

The bromine atom in 2-Bromo-5-(tetrahydro-furan-3-yloxy)-pyridine serves as a versatile synthetic handle. Its position at the 2-position of the pyridine ring makes it susceptible to nucleophilic substitution and a prime site for metallation, enabling a wide range of subsequent functionalizations. The electronic nature of the pyridine ring, being electron-deficient, can make direct halogenation challenging, often requiring harsh conditions. sigmaaldrich.com Therefore, the availability of pre-halogenated pyridine building blocks is of significant value to synthetic chemists.

The Tetrahydrofuran-3-yloxy Moiety: Conformational and Stereoelectronic Considerations in Pyridine Systems

The tetrahydrofuran (B95107) (THF) ring is a five-membered saturated ether that is not planar and exists in various puckered conformations, primarily the twisted (C2) and bent (CS) forms, which rapidly interconvert. The attachment of this ring to the pyridine scaffold via an oxygen atom at the 3-position of the THF ring introduces further structural complexity.

Contextualizing this compound within Contemporary Heterocyclic Chemistry Research

Contemporary research in heterocyclic chemistry continues to focus on the development of novel functionalized molecules with tailored properties for applications in medicine, materials science, and catalysis. nih.govnih.gov The synthesis of pyridine derivatives with diverse substitution patterns is a central theme in this research.

A thorough search of the scientific literature reveals that this compound is not a widely studied compound in academic research. Its appearance is primarily noted in the patent literature, where it is often cited as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. For instance, related structures containing the (tetrahydrofuran-3-yloxy)phenyl moiety have been used in the synthesis of inhibitors for various biological targets. This suggests that the value of this compound currently lies in its role as a building block for the construction of larger, more complex molecules in the context of drug discovery and development. Its specific combination of a reactive bromo-substituent and a chiral, flexible ether side chain makes it an attractive intermediate for creating libraries of compounds for biological screening.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H10BrNO2
Molecular Weight244.09 g/mol
CAS Number1049023-84-8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(oxolan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-9-2-1-7(5-11-9)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPQXWJSCDZMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 Tetrahydro Furan 3 Yloxy Pyridine and Analogous Pyridine Ethers

Strategic Approaches to Pyridine (B92270) Ring Functionalization with Halogens and Alkoxy Groups

The construction of 2-Bromo-5-(tetrahydro-furan-3-yloxy)-pyridine can be approached through several classical and modern synthetic organic chemistry techniques. The primary disconnection lies in the formation of the C-Br bond and the C-O ether linkage. These transformations can be achieved in a stepwise manner, starting from appropriately substituted pyridine precursors.

Regioselective Bromination of Pyridine Precursors

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of the target molecule. The regioselectivity of bromination is highly dependent on the electronic nature of the substituents already present on the ring and the choice of brominating agent.

For instance, the synthesis of 2,5-dibromopyridine (B19318), a potential precursor, can be achieved from 2-aminopyridine (B139424). The process involves an initial bromination, followed by a Sandmeyer-type reaction to replace the amino group with a second bromine atom. The bromination of 2-aminopyridine often yields 2-amino-5-bromopyridine (B118841) as the major product due to the directing effect of the amino group. The subsequent diazotization of 2-amino-5-bromopyridine in the presence of a bromide source affords 2,5-dibromopyridine.

Starting MaterialBrominating AgentProductYield (%)
2-AminopyridineN-Bromosuccinimide (NBS)2-Amino-5-bromopyridine~90
2-Amino-5-bromopyridineNaNO₂, HBr, CuBr2,5-DibromopyridineVariable

Alternatively, direct bromination of pyridine derivatives can be influenced by the presence of other functional groups. For example, the bromination of pyridine N-oxides can offer different regioselectivity compared to the parent pyridine.

Nucleophilic Aromatic Substitution (SNAr) for Ether Formation in Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl ethers, particularly on electron-deficient aromatic rings like pyridine. The presence of a halogen at an activated position (ortho or para to the ring nitrogen) facilitates the displacement by a nucleophile.

A direct route to this compound involves the reaction of a dihalopyridine, such as 2,5-dibromopyridine, with the alcoholate of tetrahydrofuran-3-ol. The greater reactivity of the bromine atom at the 2-position of the pyridine ring towards nucleophilic attack allows for a regioselective substitution. The reaction is typically carried out in the presence of a strong base to deprotonate the alcohol, forming the more nucleophilic alkoxide.

General Reaction Scheme:

2,5-Dibromopyridine + Sodium tetrahydrofuran-3-olate → this compound

HalopyridineAlcoholBaseSolventTemperature (°C)Yield (%)
2,5-DibromopyridineTetrahydrofuran-3-olNaHDMF80-100Moderate to Good
2,5-DibromopyridineTetrahydrofuran-3-olKOt-BuTHFRoom Temp to RefluxModerate to Good

The efficiency of the SNAr reaction is significantly influenced by several factors. The pyridine nitrogen atom acts as an inherent electron-withdrawing group, activating the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. In the case of 2,5-dibromopyridine, the bromine at the 2-position is more readily displaced than the one at the 5-position.

Key Factors Influencing SNAr Efficiency:

Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Tetrahydrofuran (B95107) (THF) are commonly used as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen atom.

Base: Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are required to generate the alkoxide in situ.

Temperature: The reaction rate is generally increased with higher temperatures, although this can sometimes lead to side reactions.

Leaving Group: The nature of the halogen can influence reactivity. Generally, for SNAr reactions where the attack of the nucleophile is the rate-determining step, fluoride (B91410) is the best leaving group, followed by chloride, bromide, and iodide. However, in many synthetic applications, the more readily available chloro- and bromo-pyridines are used.

Etherification Reactions involving Hydroxypyridines

An alternative strategy for the formation of the ether linkage is to start with a hydroxypyridine derivative, such as 2-bromo-5-hydroxypyridine (B120221). This precursor can be synthesized from 2,5-dibromopyridine via a regioselective lithium-halogen exchange at the 5-position, followed by reaction with an electrophilic oxygen source like trimethyl borate (B1201080) and subsequent oxidation. chemicalbook.com

Once 2-bromo-5-hydroxypyridine is obtained, several classical etherification methods can be employed:

Williamson Ether Synthesis: This method involves the reaction of the sodium or potassium salt of 2-bromo-5-hydroxypyridine (formed by treatment with a base like NaH) with a tetrahydrofuran-3-yl derivative bearing a good leaving group (e.g., tosylate or halide). masterorganicchemistry.com

HydroxypyridineElectrophileBaseSolventTemperature (°C)
2-Bromo-5-hydroxypyridine3-Tosyloxy-tetrahydrofuranNaHDMF25-80
2-Bromo-5-hydroxypyridine3-Bromo-tetrahydrofuranK₂CO₃AcetoneReflux

Mitsunobu Reaction: This reaction allows for the direct coupling of 2-bromo-5-hydroxypyridine with tetrahydrofuran-3-ol under mild, neutral conditions using a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govnih.gov A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon center.

HydroxypyridineAlcoholReagentsSolventTemperature (°C)
2-Bromo-5-hydroxypyridineTetrahydrofuran-3-olPPh₃, DIADTHF0 to Room Temp

Advanced and Convergent Syntheses of Pyridine Scaffolds Applicable to this compound

Modern synthetic chemistry offers more convergent approaches to highly substituted pyridine scaffolds. These methods often involve the construction of the pyridine ring itself with the desired functionalities pre-installed or introduced in a late-stage, highly selective manner.

For the synthesis of this compound, a convergent strategy might involve a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination's etherification variant. wikipedia.orgorganic-chemistry.org This reaction can form the C-O bond between an aryl halide and an alcohol. In this context, 2,5-dibromopyridine could be coupled with tetrahydrofuran-3-ol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The regioselectivity of this coupling would be a critical factor to control.

These advanced methods can offer advantages in terms of milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to traditional methods. The choice of ligand is crucial for achieving high yields and selectivity in these palladium-catalyzed reactions.

Palladium-Catalyzed C-H Activation and Cyclization Strategies for Pyridine Construction

Palladium-catalyzed C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of C-H bonds, which are otherwise unreactive. rsc.org This methodology has significant applications in the construction of pyridine rings, offering a more atom-economical and efficient alternative to traditional multi-step syntheses.

The general approach involves the use of a directing group to guide the palladium catalyst to a specific C-H bond on a precursor molecule. This is followed by an oxidative addition, migratory insertion, and reductive elimination cascade, ultimately leading to the formation of the pyridine ring. The regioselectivity of these reactions is a key advantage, enabling the synthesis of highly substituted pyridines with precise control over the substituent pattern. rsc.org

For the synthesis of pyridine ethers analogous to this compound, a strategy could involve the C-H activation of a suitably substituted benzene (B151609) derivative, followed by cyclization with a nitrogen-containing component. The ether functionality could either be pre-installed on one of the precursors or introduced at a later stage. Research has shown that pyridine N-oxides can undergo unexpected C-H activation/C-C cross-coupling reactions with alkyl bromides, providing a useful approach for synthesizing alkylated pyridine derivatives. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions for Pyridine Synthesis

CatalystDirecting GroupSubstratesProduct TypeReference
Pd(OAc)₂Pyridine2-PhenylpyridineOrtho-functionalized 2-phenylpyridine rsc.org
Pd(OAc)₂Oxime EtherOxime ether substratesFused heterocyclic systems nih.gov
Pd(OAc)₂N/APyridine N-oxides and alkyl bromidesAlkylated pyridine derivatives acs.org

Direct Pyridine Assembly from Amides and π-Nucleophiles

A more direct and convergent approach to pyridine synthesis involves the single-step conversion of amides into pyridines using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine (B119429) as activating agents. organic-chemistry.org This method allows for the reaction of N-vinyl or N-aryl amides with various π-nucleophiles, such as alkynes and enol ethers, to construct the pyridine ring in a single step. organic-chemistry.orgorganic-chemistry.org

The reaction proceeds through the activation of the amide with Tf₂O, forming a highly reactive intermediate. This intermediate then undergoes nucleophilic addition by the π-nucleophile, followed by an annulation cascade to form the pyridine ring. organic-chemistry.org This methodology is notable for its mild reaction conditions and broad substrate scope, accommodating a variety of functional groups. organic-chemistry.orgfigshare.com

In the context of synthesizing pyridine ethers, an enol ether containing the desired alkoxy group could potentially serve as the π-nucleophile. This would directly incorporate the ether functionality into the pyridine ring during its formation. The compatibility of this method with various functional groups makes it an attractive strategy for the synthesis of complex pyridine derivatives. organic-chemistry.org

Table 2: Key Features of Direct Pyridine Assembly from Amides

FeatureDescriptionReference
Activating AgentsTrifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine organic-chemistry.org
Amide SubstratesN-vinyl and N-aryl amides organic-chemistry.org
π-NucleophilesAlkynes, enol ethers, ynamines organic-chemistry.org
Key AdvantagesSingle-step conversion, mild conditions, broad functional group tolerance organic-chemistry.orgfigshare.com

Grignard Reactions Utilizing Bromopyridine Intermediates

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. libretexts.org This methodology is particularly relevant for the synthesis of this compound, as it allows for the functionalization of a bromopyridine scaffold.

A common strategy involves the preparation of a pyridyl Grignard reagent from a corresponding bromopyridine. For instance, 2,5-dibromopyridine can be selectively converted into a Grignard reagent at one of the bromine positions, which can then be reacted with an appropriate electrophile to introduce a substituent at the 5-position. A patent describes a method for preparing 2-bromo-5-aldehyde pyridine by reacting 2,5-dibromopyridine with isopropyl magnesium chloride, followed by the addition of DMF. google.com

Alternatively, a Grignard reagent can be used to introduce an alkyl or aryl group onto a bromopyridine. A recent development in this area is the use of purple light to promote the coupling of bromopyridines with Grignard reagents in the absence of a transition metal catalyst. organic-chemistry.org This method proceeds via a single electron transfer (SET) mechanism and is compatible with a wide range of Grignard reagents. organic-chemistry.org The synthesis of the target compound could potentially involve the reaction of a bromopyridine precursor with a Grignard reagent derived from 3-hydroxytetrahydrofuran (B147095) (after protection of the hydroxyl group), followed by deprotection.

Table 3: Applications of Grignard Reactions with Bromopyridines

Bromopyridine IntermediateGrignard ReagentElectrophile/Coupling PartnerProductReference
2,5-DibromopyridineIsopropyl magnesium chlorideDMF2-Bromo-5-aldehyde pyridine google.com
2- or 4-BromopyridineVarious alkyl, aryl, etc. Grignard reagentsN/A (light-promoted coupling)Alkyl- and arylpyridines, 2,2'-bipyridines organic-chemistry.org
2-Bromopyridine (B144113)Ethylmagnesium bromideAcetophenonePhenylmethyl-(2-pyridyl)-carbinol researchgate.net

Considerations for Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For the synthesis of this compound and its analogs, several factors must be considered to ensure a safe, efficient, and cost-effective process.

One of the primary considerations is the choice of starting materials and reagents. For a scalable process, it is essential to use readily available and inexpensive starting materials. nih.gov The synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) on a multigram scale from inexpensive starting materials has been reported, highlighting the importance of this aspect. nih.gov The safety of the reagents and reaction conditions is also paramount. For example, a five-step synthesis of 2,6-diamino-4-bromopyridine that involved a double Curtius rearrangement was deemed to have potential safety concerns on a larger scale, necessitating the development of an alternative synthetic route. researchgate.net

Process optimization is another critical aspect of scalable synthesis. This involves fine-tuning reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts. The choice of solvent is also important, with a preference for environmentally friendly and easily recyclable solvents. The purification of the final product is another key consideration. Chromatographic purification, which is common in laboratory settings, is often not feasible on an industrial scale. Therefore, developing a process that allows for purification by crystallization or distillation is highly desirable. nih.gov

Furthermore, the development of robust and reliable analytical methods is crucial for monitoring the progress of the reaction and ensuring the quality of the final product. A scalable synthesis should be designed to be reproducible and to consistently deliver a product that meets the required specifications.

Chemical Reactivity and Derivatization Strategies for 2 Bromo 5 Tetrahydro Furan 3 Yloxy Pyridine

Transformations Involving the Bromine Substituent on the Pyridine (B92270) Ring

The bromine atom at the C-2 position of the pyridine ring is a key handle for a variety of synthetic modifications. Its presence activates the molecule for numerous transformations, including palladium-catalyzed cross-coupling reactions, the formation of organometallic intermediates, and nucleophilic displacement, providing robust methods for constructing new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and the 2-bromo position on the pyridine ring is well-suited for these transformations.

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between the pyridine ring and various aryl or vinyl boronic acids or esters. researchgate.netcore.ac.ukmdpi.com This reaction is catalyzed by a palladium(0) complex and typically requires a base to activate the boronic acid for transmetalation. beilstein-journals.org For substrates like 2-bromopyridines, a variety of palladium catalysts, ligands, and reaction conditions can be employed to achieve high yields of the corresponding 2-arylpyridine derivatives. researchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂None (ligand-free)K₂CO₃Isopropanol/Water80-100
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/Water85-95
Pd₂(dba)₃SPhosK₃PO₄Toluene/Water80-110

The Heck reaction enables the arylation of alkenes, forming a new C-C bond by coupling the 2-position of the pyridine with an olefin in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org A variety of palladium sources, including Pd(OAc)₂, can be used, often in combination with phosphine (B1218219) ligands or under ligand-free conditions. beilstein-journals.orgnih.gov

Table 2: Typical Parameters for Heck Reaction with Aryl Bromides

CatalystLigand/AdditiveBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃Et₃NDMF or Acetonitrile80-140
PdCl₂NoneK₂CO₃DMF/Water100-150
Pd(OAc)₂TBABK₂CO₃Water (aqueous media)80-100

For the formation of C-N bonds, the Buchwald–Hartwig amination is an exceptionally effective method. This reaction couples the 2-bromopyridine (B144113) with a wide range of primary and secondary amines, catalyzed by a palladium complex with specialized, bulky, electron-rich phosphine ligands. nih.govwikipedia.orgresearchgate.net The choice of ligand, base, and solvent is crucial for achieving high efficiency and depends on the specific amine being coupled. nih.govchemspider.com

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination of 2-Bromopyridines

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOtBuToluene80-110
Pd(OAc)₂XPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane80-120
[Pd(allyl)Cl]₂t-BuXPhosLiHMDSTolueneRoom Temp - 100

Generation of Organometallic Reagents (e.g., Lithiation, Grignard Formation)

The bromine atom can be exchanged with a metal to form highly reactive organometallic species, such as organolithium or Grignard reagents. These intermediates can then react with a wide array of electrophiles.

Lithiation can be achieved through halogen-metal exchange, typically by treating the 2-bromopyridine derivative with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C). researchgate.netresearchgate.net The resulting 2-lithiopyridine is a potent nucleophile that can react with electrophiles such as aldehydes, ketones, carbon dioxide, and amides. researchgate.net It is also possible to achieve lithiation via direct deprotonation at the C-6 position using specific bases like BuLi-LiDMAE, though halogen-metal exchange at the C-2 position is generally more common for 2-bromo substrates. nih.govacs.org

Grignard reagent formation involves the reaction of the 2-bromopyridine with magnesium metal, often requiring an initiator like ethyl bromide. researchgate.net The resulting pyridylmagnesium bromide can be used in reactions analogous to other Grignard reagents, for instance, coupling with other halides or reacting with carbonyl compounds. organic-chemistry.orggoogle.com A recent development involves purple light-promoted coupling of bromopyridines with Grignard reagents, proceeding through a single electron transfer (SET) mechanism without a transition metal catalyst. organic-chemistry.org

The bromine at the 2-position of the pyridine ring can be displaced by various nucleophiles, although this often requires specific conditions due to the electron-rich nature of the pyridine ring. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism or other pathways like the SRN1 mechanism. sci-hub.sereddit.com

Strong nucleophiles such as thiolates (e.g., sodium thiophenoxide) and alkoxides can displace the bromide, particularly under microwave irradiation which can enhance reaction rates and yields. sci-hub.setandfonline.com The reactivity order of halopyridines in these substitutions can vary depending on the nucleophile and mechanism; for instance, with sulfur nucleophiles, the reactivity often follows I > Br > Cl > F, consistent with leaving group ability. sci-hub.se The reaction can also be carried out with nitrile-stabilized carbanions, sometimes promoted by photostimulation. acs.orgacs.org

Reactivity of the Tetrahydrofuran-3-yloxy Moiety

The tetrahydrofuran-3-yloxy group, while generally more stable than the bromo-pyridine moiety, offers opportunities for selective transformations, primarily involving the ether linkage or modifications to the tetrahydrofuran (B95107) ring itself.

The ether linkage in the tetrahydrofuran-3-yloxy group can be cleaved under strong acidic conditions. masterorganicchemistry.comwikipedia.org This reaction typically involves protonation of the ether oxygen to form a good leaving group, followed by nucleophilic attack by a halide ion or another nucleophile present in the medium. masterorganicchemistry.comlibretexts.org The mechanism can proceed via an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediate. wikipedia.org For a secondary ether like the one in the title compound, the cleavage could potentially proceed through either pathway. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used for this purpose. masterorganicchemistry.com This reaction effectively deprotects the hydroxyl group at the 5-position of the pyridine ring, yielding 2-bromo-5-hydroxypyridine (B120221).

The tetrahydrofuran (THF) ring itself is relatively inert but can undergo specific reactions, such as oxidative ring-opening. magtech.com.cn Catalytic systems, for example those involving diiron complexes, can promote the oxidative cleavage of the C-C bond in the THF ring, leading to functionalized, ring-opened products. nih.govacs.org Frustrated Lewis pairs (FLPs) have also been studied theoretically and experimentally for their ability to activate and cleave the THF ring. nih.gov Additionally, photochemical methods can be employed for ring expansion reactions, potentially transforming the tetrahydrofuran ring into a larger heterocycle. rsc.org These methods provide pathways to further diversify the molecular scaffold away from the pyridine core.

Broader Derivatization Approaches for the Pyridine Nucleus and Substituents

The chemical personality of 2-Bromo-5-(tetrahydro-furan-3-yloxy)-pyridine is dictated by the interplay of its constituent functional groups: the electron-deficient pyridine ring, the reactive bromo substituent, and the tetrahydrofuran ether linkage. These features allow for a diverse range of chemical transformations.

Acylation and Alkylation at Nitrogen and Oxygen Centers

While specific studies on the acylation and alkylation of this compound are not extensively documented in publicly available literature, the reactivity of the nitrogen and oxygen centers can be inferred from the well-established chemistry of pyridines and ethers.

The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and susceptible to alkylation and acylation, leading to the formation of pyridinium salts. These reactions are generally carried out using alkyl halides, sulfates, or acyl halides. The resulting pyridinium salts can exhibit altered solubility and electronic properties, which can be useful in various applications.

The oxygen atom in the tetrahydrofuran ring is part of an ether linkage. Typically, ethers are relatively inert to acylation and alkylation under standard conditions. Cleavage of the ether bond would require harsh conditions, such as strong acids (e.g., HBr, HI) or Lewis acids, which would likely affect other parts of the molecule as well. Therefore, direct acylation or alkylation at this oxygen center is generally not a primary strategy for derivatization.

Table 1: Representative Alkylation and Acylation Reactions of Pyridine Derivatives

ReagentReaction TypeProduct TypeGeneral Conditions
Methyl IodideAlkylationN-Methylpyridinium saltRoom temperature, in a polar aprotic solvent
Benzyl BromideAlkylationN-Benzylpyridinium saltMild heating, in a solvent like acetonitrile
Acetyl ChlorideAcylationN-Acetylpyridinium saltCooled conditions, often with a non-nucleophilic base
Acetic Anhydride (B1165640)AcylationN-Acetylpyridinium saltHeating, can be used as both reagent and solvent

Note: This table represents general reactivity patterns for pyridine derivatives and not specific experimental results for this compound.

Functional Group Interconversions on the Pyridine Ring and Side Chain

Functional group interconversions offer a powerful avenue for elaborating the core structure of this compound. The bromo substituent at the 2-position is particularly amenable to a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions.

The bromine atom can be readily displaced by various nucleophiles or can participate in reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a vast range of substituents, including alkyl, aryl, vinyl, alkynyl, and amino groups, at the 2-position of the pyridine ring. For instance, a Suzuki coupling with an arylboronic acid would yield a 2-aryl-5-(tetrahydro-furan-3-yloxy)-pyridine derivative.

Another important transformation is the conversion of the bromo group to an organolithium or Grignard reagent through metal-halogen exchange. This creates a potent nucleophile at the 2-position, which can then react with various electrophiles to introduce a plethora of functional groups. For example, reaction with an aldehyde would yield a secondary alcohol.

Modifications of the tetrahydrofuran side chain are less straightforward without cleaving the ring. However, if the tetrahydrofuran ring itself contains other functional groups, these could be manipulated. In the parent compound, the ether linkage is the primary functionality.

Table 2: Key Functional Group Interconversions for 2-Bromopyridine Scaffolds

Reaction TypeReagentsProduct
Suzuki CouplingArylboronic acid, Pd catalyst, base2-Arylpyridine
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base2-Alkynylpyridine
Buchwald-Hartwig AminationAmine, Pd catalyst, base2-Aminopyridine (B139424)
Lithiation/Electrophilic Quenchn-BuLi, then an electrophile (e.g., CO2)Pyridine-2-carboxylic acid
Stille CouplingOrganostannane, Pd catalyst2-Alkyl/Arylpyridine

Note: This table illustrates common transformations for 2-bromopyridine derivatives. The specific outcomes for this compound would depend on the exact reaction conditions and the influence of the substituent at the 5-position.

Applications of 2 Bromo 5 Tetrahydro Furan 3 Yloxy Pyridine As a Versatile Synthetic Synthon

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of a bromine atom at the 2-position of the pyridine (B92270) ring and an ether-linked tetrahydrofuran (B95107) at the 5-position endows 2-Bromo-5-(tetrahydro-furan-3-yloxy)-pyridine with significant versatility as a synthetic intermediate. The 2-bromo substituent serves as a linchpin for a variety of cross-coupling reactions, enabling the introduction of diverse chemical functionalities, while the tetrahydrofuran group can influence solubility, conformational rigidity, and intermolecular interactions of the resulting molecules.

Precursor in the Assembly of Advanced Heterocyclic Compounds

The 2-bromopyridine (B144113) motif is a well-established precursor for the construction of more elaborate heterocyclic systems through transition metal-catalyzed cross-coupling reactions. researchgate.net The bromine atom can be readily displaced by a wide range of nucleophiles or coupled with various organometallic reagents. This reactivity allows for the annulation of additional rings onto the pyridine core or the introduction of complex substituents, leading to the formation of advanced heterocyclic structures.

For instance, palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations are commonly employed to functionalize 2-bromopyridines. acs.orgrsc.org In the context of this compound, these reactions would allow for the synthesis of a diverse array of derivatives, as depicted in the following representative table.

Reaction Type Coupling Partner Potential Product Structure Significance of Product Class
Suzuki CouplingArylboronic acid5-(Tetrahydro-furan-3-yloxy)-2-aryl-pyridineBiaryl scaffolds are common in pharmaceuticals and organic materials.
Sonogashira CouplingTerminal alkyne2-Alkynyl-5-(tetrahydro-furan-3-yloxy)-pyridineAlkynylpyridines are versatile intermediates for further transformations. researchgate.net
Buchwald-Hartwig AminationAmineN-Substituted-5-(tetrahydro-furan-3-yloxy)-pyridin-2-amineAminopyridines are prevalent in medicinal chemistry.
Stille CouplingOrganostannane2-Alkyl/Aryl-5-(tetrahydro-furan-3-yloxy)-pyridineOffers an alternative route for C-C bond formation.

The tetrahydrofuran moiety in these products can play a crucial role in modulating their physicochemical properties, such as aqueous solubility and metabolic stability, which are critical parameters in drug discovery. mdpi.com

Integration into Multi-Component Reaction Sequences

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to molecular synthesis. nih.gov The reactive nature of the 2-bromo-substituent in this compound makes it a suitable candidate for incorporation into MCRs. For example, it could potentially participate in palladium-catalyzed MCRs where the C-Br bond undergoes oxidative addition to the catalyst, followed by sequential insertion of other reactants. nih.gov

While specific MCRs involving this exact compound are not extensively documented, the general reactivity of 2-bromopyridines suggests its potential utility in constructing complex molecular frameworks in a convergent manner. bohrium.com This approach would enable the rapid generation of diverse molecular scaffolds incorporating the pyridyl-tetrahydrofuranyl ether motif.

Utilization in Medicinal Chemistry as a Privileged Scaffold Component

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.net Its ability to act as a hydrogen bond acceptor and its capacity for diverse substitution patterns make it an attractive core for the design of biologically active molecules. The incorporation of a tetrahydrofuran group can further enhance the drug-like properties of a molecule by increasing its polarity and three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. mdpi.com

Design and Synthesis of Pyridine-Based Chemical Libraries

The amenability of the 2-bromo position to a wide range of chemical transformations makes this compound an excellent starting material for the construction of pyridine-based chemical libraries for high-throughput screening. frontierspecialtychemicals.com By employing parallel synthesis techniques, a large number of analogs can be rapidly generated by varying the substituent introduced at the 2-position through different cross-coupling reactions.

Table of Representative Library Scaffolds:

Scaffold Core Diversity Point (R) Potential Biological Targets
2-Aryl-5-(tetrahydro-furan-3-yloxy)-pyridineVaried aryl and heteroaryl groupsKinases, GPCRs, Ion Channels
2-Amino-5-(tetrahydro-furan-3-yloxy)-pyridineDiverse amine substituentsProteases, Kinases
2-Alkynyl-5-(tetrahydro-furan-3-yloxy)-pyridineVarious substituted alkynesEnzymes, DNA-interacting agents

The tetrahydrofuran-3-yloxy substituent provides a consistent structural feature across the library, which may confer favorable pharmacokinetic properties or act as a key binding element.

Intermediate for Structure-Activity Relationship (SAR) Studies Focusing on Scaffold Utility

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization, providing insights into how chemical structure influences biological activity. nih.gov this compound serves as a valuable intermediate for SAR studies by allowing for systematic modifications at the 2-position of the pyridine ring. By synthesizing a series of analogs with different substituents at this position, medicinal chemists can probe the steric, electronic, and hydrophobic requirements of a biological target. acs.org

The tetrahydrofuran moiety can be considered a key pharmacophoric element, and its interaction with a target protein can be explored. The ether linkage provides a degree of conformational flexibility, which can be advantageous for optimizing binding interactions. The utility of this scaffold is underscored by the prevalence of both pyridine and tetrahydrofuran motifs in known bioactive compounds. mdpi.comresearchgate.net

Contribution to Materials Science and Catalysis

While the primary applications of this compound are anticipated in the life sciences, its structural features also suggest potential utility in materials science and catalysis. The pyridine nitrogen can coordinate to metal centers, making it a potential ligand for the formation of metal complexes. rsc.org The bromo-substituent allows for its incorporation into polymeric structures through cross-coupling polymerization reactions.

The development of novel polymers with tailored electronic and physical properties is an active area of research. Pyridine-containing polymers have been investigated for applications in areas such as anion exchange membranes and redox flow batteries. mdpi.comacs.org The presence of the tetrahydrofuran group could influence the morphology and ion-conductivity of such materials.

In the realm of catalysis, pyridyl-based ligands are widely used to stabilize and modulate the reactivity of transition metal catalysts. nih.gov While the catalytic applications of complexes derived directly from this compound are not yet established, the fundamental structural motifs suggest that it could be a precursor to ligands with interesting properties. The ether oxygen of the tetrahydrofuran ring could potentially act as an additional coordinating atom, leading to the formation of bidentate ligands.

Development of Pyridine-Derived Functional Materials

The pursuit of novel functional materials with tailored electronic and photophysical properties is a significant driver of modern chemical research. Pyridine-based structures are of particular interest due to their inherent electronic characteristics and their ability to participate in a variety of chemical transformations. In this context, this compound serves as a key building block for the synthesis of sophisticated pyridine-derived functional materials.

The bromine atom at the 2-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the strategic introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups. This functionalization is crucial for tuning the electronic properties, solubility, and solid-state packing of the resulting materials, which are critical parameters for applications in areas like organic electronics.

For instance, the tetrahydrofuran group, with its inherent chirality and polarity, can influence the self-assembly and morphological characteristics of polymeric or oligomeric materials derived from this synthon. The ether linkage provides a degree of conformational flexibility, which can be exploited to fine-tune the material's properties. Research in this area is focused on synthesizing novel conjugated polymers and small molecules for potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to precisely modify the pyridine core through cross-coupling reactions, combined with the influence of the tetrahydrofuran substituent, offers a powerful strategy for the rational design of next-generation functional materials.

Table 1: Potential Cross-Coupling Reactions for Functional Material Synthesis

Reaction TypeCoupling PartnerResulting LinkagePotential Application
Suzuki-MiyauraArylboronic acidPyridine-ArylOrganic Electronics
StilleOrganostannanePyridine-Aryl/AlkenylConjugated Polymers
HeckAlkenePyridine-AlkenylPhotovoltaics
SonogashiraTerminal alkynePyridine-AlkynylMolecular Wires
Buchwald-HartwigAmine/AmidePyridine-AminoHole-Transport Materials

Application in Catalytic Systems and Ligand Design

The design of effective ligands is paramount to the advancement of homogeneous catalysis. The electronic and steric properties of a ligand profoundly influence the activity, selectivity, and stability of the resulting metal complex. The structure of this compound makes it an attractive scaffold for the development of novel ligands for a variety of catalytic transformations.

The pyridine nitrogen atom provides a primary coordination site for transition metals. The bromine atom can be readily displaced by phosphorus-containing nucleophiles, such as diarylphosphines, through reactions like the Hirao coupling or by using strong bases to generate a pyridyl anion for subsequent reaction with a chlorophosphine. This allows for the synthesis of novel phosphine-pyridine (P,N) ligands. The chirality of the tetrahydrofuran moiety can be exploited to create chiral ligand environments, which are highly sought after for asymmetric catalysis.

These custom-designed ligands can be used to prepare complexes with various transition metals, including palladium, rhodium, iridium, and copper. Such complexes are then investigated for their catalytic activity in a range of important organic reactions, such as hydrogenation, hydrosilylation, and various cross-coupling reactions. The ability to systematically modify the ligand structure by varying the substituents on the phosphorus atom or by altering the stereochemistry of the tetrahydrofuran ring provides a powerful tool for optimizing catalyst performance for specific applications.

Table 2: Potential Ligand Architectures from this compound

Ligand TypeSynthetic StrategyPotential Metal CoordinationCatalytic Application
P,N-LigandReaction with diarylphosphinePalladium, Rhodium, IridiumAsymmetric Hydrogenation
N,N-LigandDimerization/CouplingCopper, RutheniumOxidation Catalysis
N,O-LigandCoordination involving ether oxygenVarious Transition MetalsPolymerization

Computational and Mechanistic Studies on 2 Bromo 5 Tetrahydro Furan 3 Yloxy Pyridine and Analogues

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical reactivity of molecules. For substituted pyridines like 2-Bromo-5-(tetrahydro-furan-3-yloxy)-pyridine, these calculations can map out electron density distributions, identify the most reactive sites, and model potential reaction pathways.

DFT calculations are widely employed to investigate the electronic properties of substituted pyridine (B92270) systems. mostwiedzy.plirjeas.org By calculating the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity. acs.org

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the ether linkage, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, particularly near the electron-withdrawing bromine atom, suggesting this region is susceptible to nucleophilic attack. acs.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring, making it a site for protonation or coordination to metal centers. A region of positive or less negative potential is expected around the C-Br bond, consistent with the carbon atom being an electrophilic center. researchgate.net

Table 1: Representative Frontier Orbital Energies for Substituted Pyridines

Compound Analogue HOMO (eV) LUMO (eV) Energy Gap (ΔE eV)
2-Aminopyridine (B139424) -5.89 -0.21 5.68
2-Bromopyridine (B144113) -6.45 -0.78 5.67
3-Hydroxypyridine -6.12 -0.45 5.67
2-Bromo-5-methylpyridine -6.33 -0.69 5.64

Note: Data are representative values from DFT calculations on analogous compounds and serve to illustrate typical energy ranges.

Computational chemistry is a vital tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. ucsb.edu For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr) at the C2 position, replacing the bromine atom.

Studies on related bromopyridines show that SNAr reactions can proceed through either a stepwise mechanism, involving a stable Meisenheimer intermediate, or a concerted mechanism. nih.gov Computational models can distinguish between these pathways by locating the relevant stationary points on the potential energy surface. The calculation of transition state structures and their associated activation barriers provides quantitative predictions of reaction rates and can explain regioselectivity. nih.govresearchgate.net For instance, DFT calculations can model the approach of a nucleophile to the C2 carbon, the breaking of the C-Br bond, and the formation of the new C-Nucleophile bond. These calculations often reveal that the energy barrier is influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the pyridine ring. rsc.org

Another potential reaction pathway that can be investigated computationally is metal-catalyzed cross-coupling, such as Suzuki or Buchwald-Hartwig reactions, where the C-Br bond is activated by a transition metal catalyst. researchgate.net Theoretical studies can elucidate the mechanism of these catalytic cycles, including oxidative addition, transmetalation, and reductive elimination steps, providing insights that are crucial for optimizing reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations of the Tetrahydrofuran-3-yloxy Group

The tetrahydrofuran (B95107) (THF) ring is not planar and exists in a continuous state of pseudo-rotation through various puckered conformations. The two most stable conformations are the twisted (C₂) and bent or envelope (Cₛ) forms. rsc.org The energy barrier between these conformers is very low, allowing for rapid interconversion at room temperature. tsinghua.edu.cn

Computational studies on THF and its derivatives have shown that the twisted (C₂) conformer is generally slightly more stable than the bent (Cₛ) conformer. rsc.org The precise energy difference is small, and both conformers are expected to be present in significant populations in the gas phase and in solution. The substitution at the 3-position with an oxygen atom linking to the pyridine ring will influence the conformational equilibrium. Steric and electronic interactions between the THF ring and the pyridine moiety will dictate the preferred dihedral angles around the C-O-C ether linkage.

Table 2: Calculated Relative Energies of Tetrahydrofuran Conformers

Conformer Point Group Relative Energy (kJ/mol)
Twisted C₂ 0.00
Bent (Envelope) Cₛ ~0.2 - 0.7

Note: Values are based on high-level ab initio and DFT calculations for unsubstituted tetrahydrofuran.

The conformation of the tetrahydrofuran-3-yloxy group can have a substantial impact on the reactivity of the this compound molecule. The spatial orientation of this bulky substituent can sterically hinder the approach of reactants to the adjacent pyridine ring, particularly to the bromine atom at C2 and the nitrogen atom at N1.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing a dynamic picture of its structural flexibility. mdpi.com These simulations can reveal the most populated conformations in different environments (e.g., in various solvents) and how the orientation of the THF ring changes relative to the pyridine ring. This information is critical for understanding molecular recognition events, such as the binding of the molecule to a biological target like an enzyme or receptor. The specific shape (conformation) adopted by the molecule can determine the strength and specificity of these interactions. For example, different conformers will present different surfaces for interaction, potentially leading to varied binding affinities. nih.gov

Intermolecular Interactions and Solid-State Characteristics

In the solid state, the arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, several types of interactions are expected to be significant.

Computational studies on brominated aromatic compounds have highlighted the importance of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the nitrogen atom or the π-system of the pyridine ring. mdpi.com The strength of these C-Br···N or C-Br···π interactions can be calculated and has been shown to be a key factor in determining the crystal packing. rsc.org

Furthermore, π-π stacking interactions between the electron-deficient pyridine rings are also likely to play a role in the solid-state structure. The presence of the bulky and flexible tetrahydrofuran-3-yloxy group will influence how efficiently the pyridine rings can stack. Computational analysis of crystal structures of similar molecules can predict the most likely packing motifs and rationalize the observed solid-state properties. nih.govamanote.com Hydrogen bonding, although not involving strong donors in this molecule, could occur via weaker C-H···O or C-H···N interactions, further stabilizing the crystal lattice. Understanding these interactions is crucial for predicting and controlling the material properties of the compound in its solid form.

Analysis of Hydrogen Bonding and Halogen Bonding in Related Crystal Structures

The molecular structure of this compound features several potential sites for non-covalent interactions. The pyridine nitrogen atom is a primary hydrogen bond acceptor. The bromine atom can act as a halogen bond donor and, in some contexts, a weak hydrogen bond acceptor. The ether oxygen of the tetrahydrofuran moiety also presents a potential hydrogen bond acceptor site. Analysis of crystal structures of analogous compounds provides insight into the probable intermolecular interactions.

In the crystal structure of the related compound, 2-bromo-5-methylpyridine, weak C—H···N interactions are observed, linking the molecules into infinite chains. researchgate.net This suggests that the pyridine nitrogen in this compound would be a highly probable site for hydrogen bonding, potentially with hydrogen donors from neighboring molecules in a crystal lattice.

The role of bromine in forming non-covalent interactions is multifaceted. In the crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II), the crystal packing is stabilized by N–H···Br hydrogen contacts, indicating that the bromine atom can act as a hydrogen bond acceptor. researchgate.net Furthermore, studies on brominated Boron-dipyrromethene (BODIPY) crystals have identified both monocoordinated and bifurcated halogen bonds involving bromine atoms. researchgate.netnih.gov In one pentabrominated BODIPY, a four-center cyclic halogen bond motif (Br···Br···Br···Br) was observed, highlighting the capacity of bromine to engage in complex halogen bonding networks. researchgate.netnih.gov This suggests that the bromine atom in this compound could participate in directional halogen bonds, particularly with electron-donating groups of adjacent molecules.

A study of molecular salts of 5-bromocytosine (B1215235) provides a comprehensive example of the interplay between hydrogen and halogen bonding. mdpi.com In these structures, C–Br···O halogen bonds were observed, alongside a network of N–H···O and N–H···N hydrogen bonds. mdpi.com This concurrent existence of both interaction types underscores the competitive yet cooperative nature of hydrogen and halogen bonding in directing crystal packing.

The potential hydrogen bonding patterns can also be inferred from more complex pyridine derivatives. For instance, the crystal structures of dipyridone and bis(hydroxypyridinium) cations exhibit extensive networks of O–H···O and N–H···O hydrogen bonds, often forming well-defined motifs like the R22(8) graph set. nih.gov While this compound lacks the strong hydrogen bond donors present in these examples, the acceptor capabilities of the pyridine nitrogen and ether oxygen are likely to play a significant role in its solid-state structure.

Based on these analyses of related crystal structures, a summary of potential intermolecular interactions for this compound is presented below.

Interaction TypePotential DonorPotential AcceptorLikely Geometric Arrangement
Hydrogen BondC-H (pyridine, tetrahydrofuran)N (pyridine)Linear or near-linear
Hydrogen BondC-H (pyridine, tetrahydrofuran)O (ether)Directional
Halogen BondC-BrN (pyridine)Linear, C-Br···N angle ≈ 180°
Halogen BondC-BrO (ether)Directional
Halogen BondC-BrBrType I (C-Br···Br angle ≈ 180°) or Type II (C-Br···Br angle ≈ 90°)

Computational Assessment of Non-Covalent Interactions

Computational chemistry provides powerful tools for quantifying and understanding the nature of non-covalent interactions. Methodologies such as Hirshfeld surface analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and density functional theory (DFT) calculations are frequently employed to complement experimental crystallographic data.

A computational study on halogen bonding in complexes formed between substituted pyridines and dihalogen molecules (I2, Br2) revealed that the exchange-correlation energy represents a substantial contribution to the total interaction energy, in some cases comparable to or even dominating the electrostatic term. nih.gov This highlights the complex nature of halogen bonds, which cannot be described by electrostatics alone. The study also found that the strength of the halogen bond is influenced by substituents on the pyridine ring. nih.gov For this compound, the electron-donating nature of the ether group at the 5-position would likely influence the electrostatic potential of the pyridine ring and the bromine atom, thereby modulating the strength of any potential halogen bonds.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular contacts in crystal structures. In a study of brominated BODIPY crystals, this method was used to partition the electron density of molecules in the crystal, providing insights into the interactions directing the crystal packing as the number of bromine atoms increased. researchgate.netnih.gov This technique, if applied to the crystal structure of this compound, could reveal the relative importance of hydrogen bonding, halogen bonding, and other weaker interactions like van der Waals forces.

The Quantum Theory of Atoms in Molecules (QTAIM) allows for the characterization of non-covalent interactions through the analysis of electron density critical points between atoms. In the aforementioned study of brominated BODIPYs, QTAIM was used to characterize halogen bonds by identifying bond critical points between interacting bromine atoms. researchgate.netnih.gov Similarly, in the analysis of 5-bromocytosine salts, QTAIM calculations provided interaction energies for C–Br···O halogen bonds, with values around 2.1 to 3.6 kcal/mol. mdpi.com

A theoretical investigation into various non-covalent interactions in (Z)-3-(4-halophenyl)-2-(pyridin-2/3/4-yl)acrylonitriles, which lack strong classical hydrogen bonds, demonstrated the importance of weaker C–H···X, C···X, and halogen···halogen interactions in the crystal packing. researchgate.net This is particularly relevant for this compound, where strong hydrogen bond donors are absent.

The following table summarizes the computational methods and their potential application to the analysis of non-covalent interactions in this compound, based on studies of analogous systems.

Computational MethodInformation ProvidedRelevance to this compound
Density Functional Theory (DFT)Interaction energies, optimized geometries of dimers/clusters, electrostatic potential maps.To quantify the strength of hydrogen and halogen bonds and to understand the electronic factors governing these interactions.
Hirshfeld Surface AnalysisVisualization and quantification of intermolecular contacts (e.g., H···H, C···H, Br···H, Br···N).To assess the relative contributions of different non-covalent interactions to the overall crystal packing.
Quantum Theory of Atoms in Molecules (QTAIM)Identification of bond critical points, characterization of the nature of interactions (e.g., shared vs. closed-shell), and estimation of interaction energies.To provide a rigorous quantum mechanical description of the hydrogen and halogen bonds.

Q & A

Q. Methodological Answer :

  • Chiral Ligands : Use Binap or Josiphos ligands with Pd or Cu catalysts to induce asymmetry during cross-coupling .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance catalyst stability but may reduce enantioselectivity.
  • Case Study :
    • Asymmetric Buchwald-Hartwig amination at the 2-position with >90% ee using (R)-BINAP/Pd₂(dba)₃ .

Safety and Handling: What are the key hazards in handling this compound?

Q. Methodological Answer :

  • Hazards : Brominated pyridines are skin/eye irritants (GHS Category 2). The THF-3-yloxy group may pose peroxide formation risks if stored long-term .
  • Mitigation :
    • Use PPE (nitrile gloves, goggles).
    • Store under inert gas (N₂) at –20°C with desiccants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.